molecular formula C28H24N2O6 B12180264 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide

2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12180264
M. Wt: 484.5 g/mol
InChI Key: DNSWGBDDHUWWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a combination of chromenone and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl group. The final steps involve the coupling of the indole moiety and the formation of the acetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas like oncology and neurology.

    Industry: It may find applications in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide stands out due to its unique combination of chromenone and indole moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxy-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C28H24N2O6/c1-30-12-11-20-22(5-4-6-23(20)30)29-27(31)16-35-19-9-7-18-13-21(28(32)36-25(18)15-19)17-8-10-24(33-2)26(14-17)34-3/h4-15H,16H2,1-3H3,(H,29,31)

InChI Key

DNSWGBDDHUWWPY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)COC3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.